6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile
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Overview
Description
6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a fluorophenylmethoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile typically involves the reaction of 3-fluorobenzyl alcohol with pyridine-3-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its properties in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyridine ring facilitates its interaction with enzymes. The carbonitrile group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylmethoxybenzene: Similar structure but lacks the pyridine ring.
Pyridine-3-carbonitrile: Lacks the fluorophenylmethoxy group.
6-Methoxypyridine-3-carbonitrile: Similar but without the fluorine substitution.
Uniqueness
6-[(3-Fluorophenyl)methoxy]pyridine-3-carbonitrile is unique due to the combination of its fluorophenylmethoxy group and pyridine-3-carbonitrile core. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
6-[(3-fluorophenyl)methoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-12-3-1-2-10(6-12)9-17-13-5-4-11(7-15)8-16-13/h1-6,8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSZULPQJFEXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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